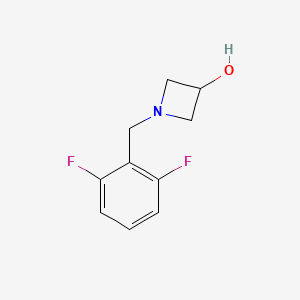

1-(2,6-Difluorobenzyl)azetidin-3-ol

CAS No.: 1603213-77-9

Cat. No.: VC3114990

Molecular Formula: C10H11F2NO

Molecular Weight: 199.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1603213-77-9 |

|---|---|

| Molecular Formula | C10H11F2NO |

| Molecular Weight | 199.2 g/mol |

| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]azetidin-3-ol |

| Standard InChI | InChI=1S/C10H11F2NO/c11-9-2-1-3-10(12)8(9)6-13-4-7(14)5-13/h1-3,7,14H,4-6H2 |

| Standard InChI Key | OAIGTPNFLAQNTQ-UHFFFAOYSA-N |

| SMILES | C1C(CN1CC2=C(C=CC=C2F)F)O |

| Canonical SMILES | C1C(CN1CC2=C(C=CC=C2F)F)O |

Introduction

Chemical Structure and Properties

1-(2,6-Difluorobenzyl)azetidin-3-ol is characterized by its specific molecular structure and physicochemical properties that distinguish it from other azetidine derivatives. The compound belongs to the broader class of azetidines, which are four-membered heterocyclic rings containing a nitrogen atom.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1603213-77-9 |

| Molecular Formula | C₁₀H₁₁F₂NO |

| Molecular Weight | 199.2 g/mol |

| IUPAC Name | 1-(2,6-Difluorobenzyl)azetidin-3-ol |

The compound features a characteristic structure with two fluorine atoms at the 2,6-positions of the benzyl group, providing it with unique electronic and steric properties that may influence its chemical reactivity and biological interactions .

Structural Features

The structure of 1-(2,6-Difluorobenzyl)azetidin-3-ol is defined by several key components:

-

A four-membered azetidine ring, which introduces ring strain and contributes to the compound's reactivity

-

A hydroxyl (-OH) group at the 3-position of the azetidine ring

-

A 2,6-difluorobenzyl substituent attached to the nitrogen atom of the azetidine ring

The presence of the two fluorine atoms in the ortho positions of the benzyl group is particularly significant, as fluorine substitution can enhance metabolic stability, lipophilicity, and binding affinity in pharmaceutical applications.

Related Compounds and Structural Analogs

Understanding the properties and behaviors of structural analogs provides valuable insights into the potential characteristics of 1-(2,6-Difluorobenzyl)azetidin-3-ol.

Comparison with Similar Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |

|---|---|---|---|---|

| 1-(2,6-Difluorobenzyl)azetidin-3-ol | 1603213-77-9 | C₁₀H₁₁F₂NO | 199.2 g/mol | Reference compound |

| 1-(3,5-Difluorobenzyl)azetidin-3-ol | 1594021-39-2 | C₁₀H₁₁F₂NO | 199.2 g/mol | Fluorine at 3,5-positions instead of 2,6-positions |

| 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol | 1548352-59-5 | C₁₀H₁₁F₂NO | 199.2 g/mol | Fluorine at 3,4-positions instead of 2,6-positions |

| 3-[(2,4-difluorophenyl)methyl]azetidin-3-ol | Unknown | C₁₀H₁₁F₂NO | 199.2 g/mol | Methyl group at position 3 instead of position 1 |

These structural analogs share the same molecular formula and weight but differ in the positions of fluorine atoms or structural arrangement, which can significantly affect their chemical behavior and biological activity .

Synthesis Methods

The synthesis of 1-(2,6-Difluorobenzyl)azetidin-3-ol can be approached through several methodologies established for similar azetidine derivatives.

General Synthetic Approaches

The synthesis of azetidine derivatives typically involves:

-

Formation of the four-membered azetidine ring

-

Introduction of functional groups at specific positions

-

Addition of the benzyl substituent to the nitrogen atom

Several reaction strategies have been documented in the literature for synthesizing azetidine compounds:

N-Alkylation Route

This approach involves the reaction of azetidin-3-ol or its derivatives with 2,6-difluorobenzyl chloride or similar alkylating agents. The general reaction proceeds as follows:

-

Azetidin-3-ol (or protected form) is treated with a base such as triethylamine (TEA)

-

The resultant nucleophilic nitrogen attacks the 2,6-difluorobenzyl chloride

-

The desired product is formed through substitution reaction

This method has been successfully applied to the synthesis of similar compounds, such as 1-(3,5-Difluorobenzyl)azetidin-3-ol, where the reaction conditions typically involve the use of an inert solvent like dichloromethane or isopropyl alcohol .

Biological Activity and Structure-Activity Relationships

While specific biological activity data for 1-(2,6-Difluorobenzyl)azetidin-3-ol is limited, insights can be drawn from research on related compounds.

Structure-Activity Relationships

Studies on related compounds suggest that:

-

The position of fluorine atoms on the benzyl group significantly affects biological activity

-

The stereochemistry at the 3-position of the azetidine ring can be crucial for biological recognition

-

The strained azetidine ring can provide favorable conformational constraints for target binding

Azetidine analogs have shown binding affinity for various biological targets. For instance, studies on benzylideneazetidine analogs have demonstrated nanomolar binding affinity at dopamine and serotonin transporters, with the positioning of substituents on the aromatic ring playing a crucial role in determining potency and selectivity .

Analytical Characterization

Analytical techniques that can be employed to characterize 1-(2,6-Difluorobenzyl)azetidin-3-ol include various spectroscopic and chromatographic methods.

Mass Spectrometry

The compound would be expected to show a molecular ion peak at m/z 199 (M+) corresponding to its molecular weight, with fragmentation patterns involving cleavage of the N-C bond between the azetidine ring and the benzyl group.

Chromatographic Analysis

HPLC and GC-MS methods can be developed for the detection and quantification of 1-(2,6-Difluorobenzyl)azetidin-3-ol. For similar compounds, predicted collision cross-section values have been reported, which can be useful for mass spectrometry-based identification .

Current Research and Future Directions

Research on azetidine derivatives continues to evolve, with several promising directions for compounds like 1-(2,6-Difluorobenzyl)azetidin-3-ol.

Medicinal Chemistry Exploration

Current research trends suggest potential applications in:

-

Development of novel antimicrobial agents to address the growing challenge of resistance

-

Investigation of neuropsychiatric applications based on interaction with monoamine transporters

-

Exploration as building blocks for more complex drug candidates

Future Research Opportunities

Several avenues warrant further investigation:

-

Systematic study of structure-activity relationships to optimize biological activity

-

Development of improved synthetic routes with higher yields and stereoselectivity

-

Exploration of potential applications beyond the pharmaceutical field, such as in materials science or as catalysts in organic synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume